molecular formula C16H19ClN2O2S B2386486 3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1235358-66-3

3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No. B2386486
CAS RN: 1235358-66-3
M. Wt: 338.85
InChI Key: TUIMODCDCKCALW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to have promising results in preclinical studies, indicating its potential as a treatment for certain diseases. In

Scientific Research Applications

Nonlinear Optical Properties

  • Urea derivatives have been studied for their nonlinear optical properties. For instance, some bis-chalcone derivatives doped in polymer matrices exhibit significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, comparable to those of certain dyes. These properties are useful in the development of optical limiting materials due to their two-photon absorption phenomenon (Shettigar et al., 2006).

Cancer Research

  • Symmetrical N,N'-diarylureas have shown potential as activators of the eIF2α kinase heme regulated inhibitor. These compounds can inhibit cancer cell proliferation and may serve as leads for the development of non-toxic, targeted anti-cancer agents (Denoyelle et al., 2012).

Free Radical Scavenging

  • Certain urea derivatives have been investigated for their role as free radical scavengers. For example, 1‐(3‐tert‐butyl‐2‐hydroxy‐5‐methoxyphenyl)‐3‐(3‐pyridylmethyl)urea hydrochloride has been shown to reduce myocardial infarct size in rabbits, indicating its potential use in treating conditions related to oxidative stress (Yamashita et al., 2000).

Environmental Studies

  • Studies have also been conducted on the degradation and environmental fate of urea derivatives. For example, research on the photodegradation and hydrolysis of substituted urea pesticides in water shows the stability and decomposition patterns of these compounds, which is crucial for environmental risk assessments (Gatidou & Iatrou, 2011).

Photophysical Properties

  • The synthesis of specific urea derivatives has been explored for their photophysical properties. For example, mononuclear gold(I) acetylide complexes with urea groups exhibit intense luminescence and anion sensing properties, which can be applied in the field of molecular electronics and sensors (Zhou et al., 2012).

Corrosion Inhibition

  • Urea derivatives have been found effective as corrosion inhibitors for metals in acidic solutions. Studies have shown that certain urea compounds can significantly reduce the corrosion of mild steel in hydrochloric acid, which is relevant in industrial applications (Bahrami & Hosseini, 2012).

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-3-7-19(10-12-6-8-22-11-12)16(20)18-14-9-13(17)4-5-15(14)21-2/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIMODCDCKCALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

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